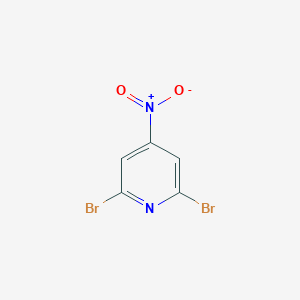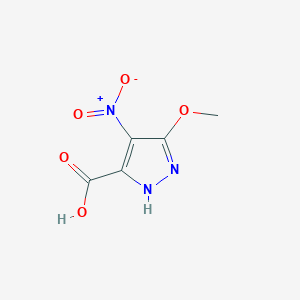![molecular formula C18H17N3O4S B061668 6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine CAS No. 181468-88-2](/img/structure/B61668.png)
6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine
Übersicht
Beschreibung
6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly known as IQ-1S, and it belongs to the family of quinoline-based compounds. IQ-1S has been extensively studied in recent years, and its unique properties have made it a promising compound for various scientific applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Analogues for Antiviral Activity : Kelley et al. (1990) synthesized an analogue of this compound, aiming to create an antiviral drug. Their compound was inactive against rhinovirus 1B and poliovirus type 1 (Kelley, McLean, Davis, & Crouch, 1990).
Antimicrobial Activity : Vodela and Chakravarthula (2016) developed a method for synthesizing quinoline-based imidazoles, including derivatives of the compound , and studied their antimicrobial activity (Vodela & Chakravarthula, 2016).
Antimalarial Drug Exploration : Asías et al. (2003) explored chemical properties of quinolones, including related compounds, for developing new antimalarial drugs (Asías, Bruno, Dominici, Bollini, & Gaozza, 2003).
Synthesis for Antimalarial and Antileishmanial Activities : Werbel et al. (1986) and Johnson & Werbel (1983) synthesized derivatives for investigating their antimalarial and antileishmanial activities (Werbel et al., 1986); (Johnson & Werbel, 1983).
Synthesis of Substituted Quinolines for Biological Properties : Khodair et al. (1999) synthesized heterocycloquinolines using similar compounds to explore a range of biological properties (Khodair, Abbasi, Ibrahim, Soliman, & El‐Ashry, 1999).
Synthesis and Cytotoxicity Studies : Buchtík et al. (2011) synthesized mixed-ligand complexes using quinolinone derivatives, studying their cytotoxicity and DNA interaction (Buchtík, Trávníček, Vančo, Herchel, & Dvořák, 2011).
Aromatic Nucleophilic Substitution for Synthesis : Halama & Macháček (1999) conducted studies on 6-nitroquinoline, which relates to the compound , focusing on aromatic nucleophilic substitution reactions (Halama & Macháček, 1999).
Anticancer Studies : Köprülü et al. (2018) evaluated quinoline derivatives, including nitroquinolines, for their anticancer potential (Köprülü, Ökten, Tekin, & Çakmak, 2018).
Serotonin Uptake Inhibition : Vaatstra et al. (1981) studied a derivative, 6-nitro,2-(1-piperazinyl)quinoline, for its potential as a serotonin uptake inhibitor (Vaatstra, Deiman-Van Aalst, & Eigeman, 1981).
Wirkmechanismus
Target of Action
The primary target of the compound 6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine is the Neuropeptide Y receptor type 1 . This receptor plays a crucial role in a variety of physiological processes, including the regulation of food intake, energy balance, and circadian rhythms.
Mode of Action
The compound acts as an antagonist at the Neuropeptide Y receptor type 1 . This means it binds to the receptor and blocks its activation by the natural ligand, Neuropeptide Y. This inhibition can lead to changes in the physiological processes regulated by this receptor.
Biochemische Analyse
Biochemical Properties
The compound is known to interact with the Neuropeptide Y receptor type 1 . The nature of these interactions is antagonistic, with a potency of 48.0 nM [Ki] .
Cellular Effects
Given its interaction with the Neuropeptide Y receptor type 1 , it can be inferred that it may influence cell signaling pathways, gene expression, and cellular metabolism associated with this receptor.
Molecular Mechanism
It is known to act as an antagonist to the Neuropeptide Y receptor type 1 , which suggests that it may exert its effects by binding to this receptor and inhibiting its activation.
Eigenschaften
IUPAC Name |
5-nitro-6-(2-propan-2-ylphenyl)sulfonylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-11(2)12-6-3-4-8-15(12)26(24,25)16-10-14(19)17-13(7-5-9-20-17)18(16)21(22)23/h3-11H,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVNGBZROXQYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1S(=O)(=O)C2=C(C3=C(C(=C2)N)N=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431337 | |
| Record name | 5-nitro-6-(2-propan-2-ylphenyl)sulfonylquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181468-88-2 | |
| Record name | 5-nitro-6-(2-propan-2-ylphenyl)sulfonylquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[[2-(1-Methylethyl)phenyl]sulfonyl]-5-nitro-8-quinolinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ34MN6NT8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B61593.png)

![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B61596.png)

![Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B61601.png)
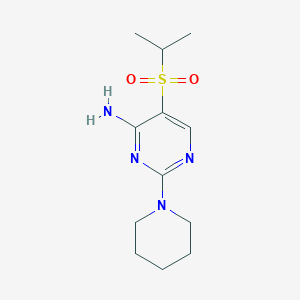
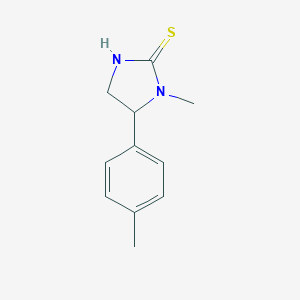
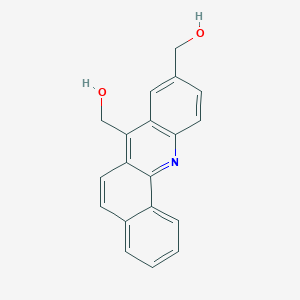

![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)
